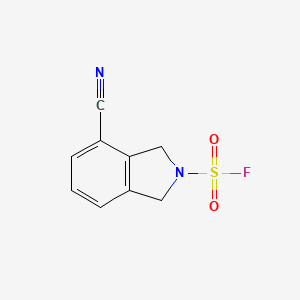

![molecular formula C16H23N5 B2659600 N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine CAS No. 1706431-58-4](/img/structure/B2659600.png)

N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-1’H-spiro[piperidine-3,2’-pyrido[2,3-b]pyrazin]-3’-amine” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also includes a piperidine ring and a pyrido[2,3-b]pyrazin ring . These types of structures are often found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a piperidine ring (a six-membered ring with one nitrogen atom), a pyrido[2,3-b]pyrazin ring (a fused ring system containing two nitrogen atoms), and a cyclopentyl group (a five-membered carbon ring) .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence its properties .

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

The compound N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine, due to its complex spirocyclic structure, finds relevance in various synthetic and pharmacological research areas. Studies have outlined methodologies for synthesizing spirocyclic compounds, which are significant for their potential pharmacological activities.

One approach involves the ultrasound-assisted one-pot synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones, utilizing reactions between 4-hydroxycumarin, isatins, and 1H-pyrazol-5-amines in water. This method highlights the use of an environmentally friendly solvent and efficient synthesis processes for spirocyclic compounds (Bazgir et al., 2010).

Another significant application is found in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, demonstrating the compound's utility in creating potent molecules for addressing metabolic disorders. The synthesis path involves multiple steps, including a regioselective pyrazole alkylation and a Curtius rearrangement, to produce the N-2 tert-butyl pyrazolospirolactam core, showcasing the compound's versatility in generating structurally diverse and biologically relevant molecules (Huard et al., 2012).

Applications in Antitumor and Antiviral Research

The spirocyclic structure of N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine has also been explored for its antitumor and antiviral potential. Novel spiropiperidines have been identified as highly potent and selective σ-receptor ligands, with implications for the development of new therapeutic agents targeting sigma receptors, involved in several neurological disorders and cancer (Maier & Wünsch, 2002).

Moreover, the synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed, highlighting the compound's utility in generating pharmaceutically important scaffolds. These scaffolds can be further functionalized, indicating the compound's versatility in drug discovery, particularly for producing molecules with various bioactivities (Smith et al., 2016).

Environmental and Green Chemistry

Research on the compound extends to green chemistry, where natural deep eutectic solvents, such as choline chloride and lactic acid, have been employed for the rapid construction of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]. This approach underlines the environmental benefits of using biodegradable and recyclable solvents in the synthesis of complex spirocyclic compounds, aligning with sustainable and environmentally friendly chemical practices (Zhang et al., 2019).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentylspiro[1,4-dihydropyrido[2,3-b]pyrazine-2,3'-piperidine]-3-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5/c1-2-6-12(5-1)19-15-16(8-4-9-17-11-16)21-13-7-3-10-18-14(13)20-15/h3,7,10,12,17,21H,1-2,4-6,8-9,11H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKZXEDIBNHPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C2C3(CCCNC3)NC4=C(N2)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2659520.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2659524.png)

![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2659527.png)

![rac-(1R,5R,6S)-2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B2659530.png)

![6-Oxa-1-azaspiro[3.3]heptane oxalate](/img/structure/B2659531.png)

![2-Fluoro-4-[3-(3-methoxypropoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2659532.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2659535.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2659536.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2659540.png)